Cas no 2138093-69-1 (4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol)

4,4-Difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol is a fluorinated cyclohexenol derivative featuring a pyrrole substituent, offering unique reactivity and structural versatility in synthetic chemistry. The presence of difluorine atoms at the 4-position enhances its stability and influences electronic properties, making it valuable for applications in medicinal chemistry and material science. The cyclohexenol scaffold provides a reactive enol functionality, while the pyrrole moiety introduces potential for further functionalization. This compound is particularly useful as an intermediate in the synthesis of complex heterocycles or fluorinated bioactive molecules. Its well-defined structure and functional groups enable precise modifications, supporting research in drug discovery and advanced organic synthesis.
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol structure
2138093-69-1 structure
Product name:4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol
CAS No:2138093-69-1
MF:C10H11F2NO
MW:199.197249650955
CID:6232974
PubChem ID:165492028

4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol
    • EN300-1156187
    • 2138093-69-1
    • Inchi: 1S/C10H11F2NO/c11-10(12)5-3-9(14,4-6-10)8-2-1-7-13-8/h1-3,5,7,13-14H,4,6H2
    • InChI Key: DGIUSRLKCPAFID-UHFFFAOYSA-N
    • SMILES: FC1(C=CC(C2=CC=CN2)(CC1)O)F

Computed Properties

  • Exact Mass: 199.08087030g/mol
  • Monoisotopic Mass: 199.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36Ų
  • XLogP3: 1.5

4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1156187-1.0g
4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol
2138093-69-1
1g
$0.0 2023-06-09

4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol Related Literature

Additional information on 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol

Research Brief on 4,4-Difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol (CAS: 2138093-69-1): Recent Advances and Applications

The compound 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol (CAS: 2138093-69-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery. The compound's distinctive fluorinated cyclohexenyl and pyrrole moieties make it a promising scaffold for the development of novel bioactive molecules.

Recent studies have highlighted the synthetic challenges and innovative strategies employed to access 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol. A 2023 publication in the Journal of Medicinal Chemistry detailed a stereoselective synthesis route utilizing a palladium-catalyzed coupling reaction, achieving a 78% yield with high enantiomeric purity. This advancement addresses previous limitations in scalability and reproducibility, paving the way for broader experimental and preclinical applications. The synthetic protocol also emphasizes the role of fluorine atoms in enhancing metabolic stability and bioavailability, a critical consideration in drug design.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol exhibits moderate inhibitory effects against several kinase targets, including CDK2 and EGFR, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the compound's unique conformation allows for selective interactions with hydrophobic pockets in these enzymes. These findings were corroborated by a recent collaborative study between academic and industrial researchers, which also identified potential off-target effects that warrant further investigation.

The compound's potential extends beyond kinase inhibition. A 2024 study in ACS Chemical Biology reported its utility as a versatile intermediate in the synthesis of fluorinated analogs of natural products. Specifically, researchers successfully incorporated the scaffold into modified indole alkaloids, resulting in derivatives with enhanced blood-brain barrier permeability. This application aligns with growing interest in fluorinated compounds for central nervous system (CNS) drug development, where the introduction of fluorine atoms often improves pharmacokinetic properties.

Despite these promising developments, challenges remain in fully characterizing the safety profile and optimizing the therapeutic index of 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol derivatives. Current research efforts are focusing on structure-activity relationship (SAR) studies to identify key modifications that could enhance potency while reducing potential toxicity. The compound's CAS number (2138093-69-1) has become increasingly prevalent in patent applications, indicating growing commercial interest in its pharmaceutical applications.

In conclusion, 4,4-difluoro-1-(1H-pyrrol-2-yl)cyclohex-2-en-1-ol represents an exciting frontier in medicinal chemistry, with its dual functionality as both a potential therapeutic agent and a synthetic building block. Ongoing research is expected to further elucidate its mechanism of action and expand its applications in drug discovery. The compound's unique chemical properties and recent synthetic advances position it as a valuable tool for addressing unmet medical needs, particularly in oncology and CNS disorders.

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